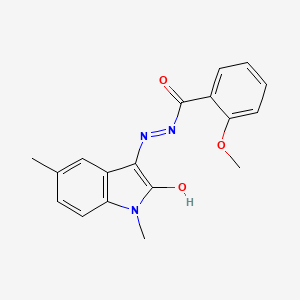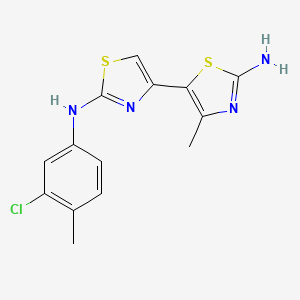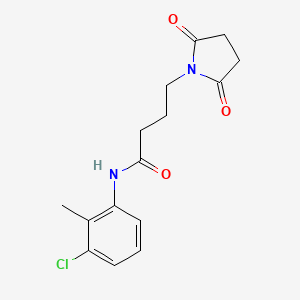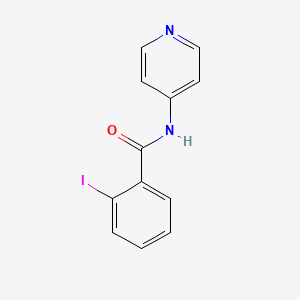![molecular formula C16H16N2O2 B5715407 N-{[(diphenylmethyl)amino]carbonyl}acetamide](/img/structure/B5715407.png)
N-{[(diphenylmethyl)amino]carbonyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(diphenylmethyl)amino]carbonyl}acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DPA is a white crystalline solid that is soluble in organic solvents and has a melting point of 184-186°C.
作用機序
The mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. DPA has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells. This inhibition leads to the accumulation of proteins, which can have toxic effects on cells. DPA has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This inhibition can lead to changes in gene expression patterns, which can have therapeutic implications.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPA can induce apoptosis, or programmed cell death, in cancer cells. DPA has also been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy. In addition, DPA has been shown to have neuroprotective effects, which may be due to its ability to inhibit proteasomes and histone deacetylases.
実験室実験の利点と制限
DPA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. DPA is also soluble in organic solvents, which makes it easy to handle in the lab. However, there are also some limitations to its use. DPA has low aqueous solubility, which can make it difficult to use in biological assays. In addition, DPA has been shown to have some toxicity in certain cell lines, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on DPA. One area of interest is the development of DPA-based anticancer drugs. Studies have shown that DPA has antitumor activity, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the use of DPA as a probe to study the structure and function of proteins and enzymes. DPA has been shown to have inhibitory effects on proteasomes and histone deacetylases, and further research is needed to determine its potential as a tool for studying these enzymes. Finally, there is interest in the development of new synthesis methods for DPA that are more efficient and environmentally friendly.
合成法
The synthesis of DPA involves the reaction of diphenylmethylamine with chloroacetyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of diphenylmethylamine attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of DPA. The reaction is typically carried out in an organic solvent, such as dichloromethane or ethyl acetate, at room temperature.
科学的研究の応用
DPA has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, DPA has been shown to exhibit antitumor activity, making it a promising candidate for the development of anticancer drugs. In biochemistry, DPA has been used as a probe to study the structure and function of proteins and enzymes. In pharmacology, DPA has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-(benzhydrylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12(19)17-16(20)18-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMULPWBAXLQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(diphenylmethyl)carbamoyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)

![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)

![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5715372.png)


![N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)

![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5715395.png)
![2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5715399.png)
![2-(2-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715415.png)